Ethyl -forMylcyanoacetate
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Overview
Description
Ethyl -forMylcyanoacetate is an organic compound with the molecular formula C6H7NO3 It is an ester derivative of 3-oxo-2-cyanopropanoic acid, characterized by the presence of a cyano group (-CN) and an ester functional group (-COOEt)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl -forMylcyanoacetate typically involves the esterification of 3-oxo-2-cyanopropanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-Oxo-2-cyanopropanoic acid+EthanolAcid Catalyst3-Oxo-2-cyanopropanoic acid ethyl ester+Water
Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl -forMylcyanoacetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-oxo-2-cyanopropanoic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can lead to the formation of corresponding alcohols.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 3-Oxo-2-cyanopropanoic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl -forMylcyanoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl -forMylcyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functionality allow the compound to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetoacetate: Similar in structure but lacks the cyano group.
Methyl Acetoacetate: Similar ester functionality but with a methyl group instead of an ethyl group.
Ethyl Cyanoacetate: Contains a cyano group but differs in the position of the ester functionality.
Uniqueness
Ethyl -forMylcyanoacetate is unique due to the presence of both the cyano group and the ester functionality, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
ethyl 2-cyano-3-oxopropanoate |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)5(3-7)4-8/h4-5H,2H2,1H3 |
InChI Key |
ROQPWWBEJSZQJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)C#N |
Origin of Product |
United States |
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